molecular formula C16H18N2O3 B14618141 4-Amino-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide CAS No. 60142-66-7

4-Amino-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide

Cat. No.: B14618141
CAS No.: 60142-66-7
M. Wt: 286.33 g/mol
InChI Key: PLUVIWICPHJSJG-UHFFFAOYSA-N
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Description

4-Amino-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features both amino and hydroxy functional groups, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide typically involves multi-step organic reactions. One common method involves the reaction of 4-hydroxyphenylacetone with an appropriate amine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines or other derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield corresponding ketones, while reduction of the amino group may produce secondary or tertiary amines.

Scientific Research Applications

4-Amino-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies involving enzyme interactions, protein binding, and cellular assays.

    Industry: It may be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 4-Amino-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    N-(1-hydroxy-3-phenyl-propan-2-yl)benzamide: This compound shares a similar structure but lacks the amino and hydroxy groups on the aromatic ring.

    4-Hydroxyphenylacetone: A related compound that serves as a precursor in the synthesis of more complex molecules.

Uniqueness

4-Amino-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both amino and hydroxy groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research.

Properties

CAS No.

60142-66-7

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

4-amino-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide

InChI

InChI=1S/C16H18N2O3/c17-13-5-3-12(4-6-13)16(21)18-14(10-19)9-11-1-7-15(20)8-2-11/h1-8,14,19-20H,9-10,17H2,(H,18,21)

InChI Key

PLUVIWICPHJSJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(CO)NC(=O)C2=CC=C(C=C2)N)O

Origin of Product

United States

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